Gene-Specific Up-Regulation Profile of Dichlormid in Maize: Distinct from 2,4-D and Other Xenobiotics
Dichlormid demonstrates a specific gene expression induction profile that differs from other xenobiotics. In a comparative analysis of five compounds, dichlormid up-regulated ZmGT1 expression, whereas 2,4-D failed to induce this gene [1]. Both dichlormid and the comparator compounds (atrazine, metolachlor, primisulfuron) up-regulated ZmGST27 and ZmMRP1 expression, but the ZmGT1 induction pattern distinguished dichlormid from 2,4-D [1].
| Evidence Dimension | Gene expression induction (ZmGT1) |
|---|---|
| Target Compound Data | ZmGT1 expression increased by dichlormid treatment |
| Comparator Or Baseline | 2,4-D: No increase in ZmGT1 expression |
| Quantified Difference | Qualitative difference in induction pattern (present vs. absent) |
| Conditions | Maize (Zea mays) gene expression analysis; qRT-PCR; compounds tested: atrazine, metolachlor, primisulfuron, dichlormid, 2,4-D |
Why This Matters
Differential ZmGT1 induction indicates that dichlormid activates detoxification pathways not triggered by 2,4-D, making substitution with non-inducing compounds potentially ineffective for glutathione conjugate transport.
- [1] Dixon DP, Edwards R. Co-induction of a glutathione-S-transferase, a glutathione transporter and an ABC transporter in maize by xenobiotics. PLoS One. View Source
